Pretomanid-D5: A Technical Guide to its Chemical Structure and Synthesis
Pretomanid-D5: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of Pretomanid-D5, a deuterated analog of the anti-tuberculosis drug Pretomanid. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
Pretomanid, also known as PA-824, is a nitroimidazooxazine antimycobacterial agent that has been approved for the treatment of multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1] Pretomanid-D5 is a stable, isotopically labeled version of Pretomanid, where five hydrogen atoms have been replaced by deuterium. Such deuterated compounds are invaluable tools in pharmaceutical research, particularly in pharmacokinetic studies, as they can be used as internal standards for quantitative analysis by mass spectrometry.[2]
Chemical Structure
The chemical structure of Pretomanid-D5 is characterized by a nitroimidazooxazine core. The five deuterium atoms are located on the oxazine ring, as depicted in the structure below.
Chemical Name: (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][2][3]oxazine-d5
SMILES: FC(F)(F)OC(C=C1)=CC=C1CO[C@@]2([2H])C([2H])([2H])OC3=NC(--INVALID-LINK--=O)=CN3C2([2H])[2H][2]
Physicochemical and Pharmacokinetic Properties of Pretomanid
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂F₃N₃O₅ | [4] |
| Molecular Weight | 359.26 g/mol | [1] |
| Cmax (200 mg, single dose) | 1.7 µg/mL | [4] |
| Tmax (fed or unfed) | 4-5 hours | [4] |
| AUC (200 mg, fasted) | ~28.1 µg•hr/mL | [4] |
| AUC (200 mg, fed) | ~51.6 µg•hr/mL | [4] |
| Plasma Protein Binding | ~86.4% | [3] |
| Volume of Distribution (fasted) | ~180 ± 51.3 L | [4] |
| Clearance (fasted) | ~7.6 L/h | [4] |
| Biological Activity (MIC) | Value (µg/mL) | Reference |
| M. tuberculosis (drug-susceptible & resistant) | 0.005 - 0.48 | [5] |
| M. bovis, M. africanum, M. pinnipedii | <0.0312 - 0.125 | [5] |
| M. ulcerans | ≤4 to ≥16 | [5] |
| M. canettii | 8 | [5] |
Synthesis of Pretomanid
The synthesis of Pretomanid has been approached through various routes, often starting from nitroimidazole derivatives and chiral building blocks. The synthesis of Pretomanid-D5 would follow a similar pathway, utilizing deuterated starting materials. A representative synthetic approach is detailed below, based on published literature.[6][7]
General Synthetic Scheme
A common strategy involves the coupling of a protected chiral glycidol derivative with a 2-halo-4-nitroimidazole, followed by the introduction of the trifluoromethoxybenzyl side chain and subsequent cyclization.
Experimental Protocol (Representative)
Step 1: Synthesis of 2-bromo-4-nitro-1H-imidazole
This key intermediate can be prepared from 4-nitroimidazole through bromination.[7] Milder and safer methods have been developed to avoid the use of hazardous reagents.[7]
Step 2: Coupling with a Protected (R)-Glycidol Derivative
(R)-glycidol, protected with a suitable group such as tert-butyldimethylsilyl (TBS), is reacted with 2-bromo-4-nitro-1H-imidazole.[6] The choice of protecting group is critical to minimize side reactions.[6] For the synthesis of Pretomanid-D5, a deuterated (R)-glycidol-d5 would be used in this step.
Step 3: Introduction of the Side Chain
The resulting secondary alcohol is then alkylated with 4-(trifluoromethoxy)benzyl bromide to introduce the side chain.[8]
Step 4: Deprotection and Cyclization
The protecting group is removed, and the molecule undergoes intramolecular cyclization to form the final Pretomanid product.[6] This step is often performed as a one-pot reaction.[6]
Mechanism of Action of Pretomanid
Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. Its mechanism of action is twofold, targeting both replicating and non-replicating bacteria.[9]
-
Aerobic (Replicating) Conditions: Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5]
-
Anaerobic (Non-replicating) Conditions: It acts as a respiratory poison through the release of nitric oxide.[9]
The activation of Pretomanid is a critical step in its mechanism. It is activated by the deazaflavin-dependent nitroreductase (Ddn), which utilizes the reduced form of cofactor F420 (F420H2).[1][9] The regeneration of F420H2 is linked to the pentose phosphate pathway.[10]
Visualizations
Pretomanid Activation and Mechanism of Action
Caption: Pretomanid activation pathway and dual mechanism of action.
General Synthetic Workflow for Pretomanid
Caption: A generalized workflow for the synthesis of Pretomanid and its deuterated analog.
References
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pretomanid | C14H12F3N3O5 | CID 456199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
